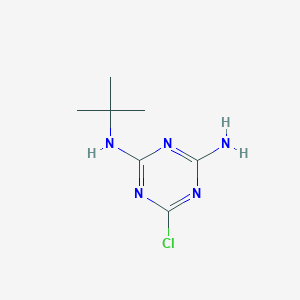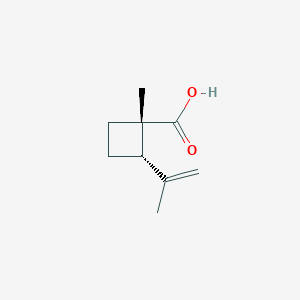![molecular formula C12H20FNO B152804 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- ( CAS No. 136734-67-3](/img/structure/B152804.png)
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-, commonly known as Pyrrolidine, is a heterocyclic organic compound. It has various applications in the field of scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Pyrrolidine is not well understood. However, it is believed that it acts as a nucleophile in organic reactions due to its electron-rich nature.
Biochemische Und Physiologische Effekte
Pyrrolidine has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have antitumor activity and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Pyrrolidine is its versatility in organic synthesis. It can be used as a building block for the synthesis of various compounds. However, one of the limitations is its toxicity, which can pose a risk to researchers.
Zukünftige Richtungen
There are several future directions for the use of Pyrrolidine in scientific research. One area of interest is its potential as a catalyst in organic reactions. Another area of interest is its use as a precursor for the synthesis of novel pharmaceuticals with improved efficacy and reduced toxicity.
Conclusion:
Pyrrolidine is a versatile compound with various applications in scientific research. Its unique chemical properties make it a valuable building block for the synthesis of pharmaceuticals and agrochemicals. While its mechanism of action is not well understood, it has been shown to have various biochemical and physiological effects. As research in this area continues, Pyrrolidine may prove to be a valuable tool for the development of new drugs and treatments.
Synthesemethoden
Pyrrolidine can be synthesized through several methods, including the reaction of 2,5-dimethyl-1,4-dihydropyrrole-3-carboxylic acid with 2-fluoro-3-methyl-1-oxo-4-pentenyl chloride. Another method involves the reaction of 2,5-dimethylpyrrole with 2-fluoro-3-methyl-1-oxo-4-pentenyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine has various applications in scientific research, including its use as a building block for the synthesis of pharmaceuticals and agrochemicals. It is also used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
136734-67-3 |
|---|---|
Produktname |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- ( |
Molekularformel |
C12H20FNO |
Molekulargewicht |
213.29 g/mol |
IUPAC-Name |
(2S,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one |
InChI |
InChI=1S/C12H20FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h5,8-11H,1,6-7H2,2-4H3/t8-,9+,10+,11-/m0/s1 |
InChI-Schlüssel |
QVYUXQKUEFXRCK-ZDCRXTMVSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H](N1C(=O)[C@H]([C@@H](C)C=C)F)C |
SMILES |
CC1CCC(N1C(=O)C(C(C)C=C)F)C |
Kanonische SMILES |
CC1CCC(N1C(=O)C(C(C)C=C)F)C |
Synonyme |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



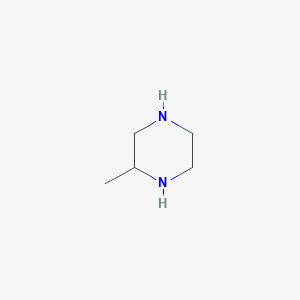


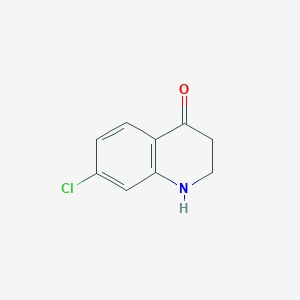

![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)
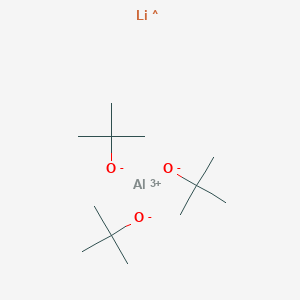
![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)


